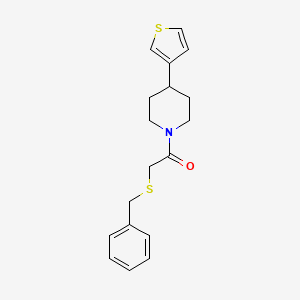![molecular formula C16H16N2O B2961183 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2378502-05-5](/img/structure/B2961183.png)
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one is a compound that has attracted the attention of many researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. In
Aplicaciones Científicas De Investigación
Fluorogenic Substrates for Enzyme Analysis
Quinoxaline derivatives have been synthesized and evaluated as potential fluorogenic substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. Studies have shown that these compounds can be prepared through simple methods in pure form and in large quantities. Their ability to detect H2O2 in HRP and hemin catalyzed reaction systems with detection limits in the nmol l−1 region highlights their utility in enzymatic assays and potentially in diagnostic applications (Li & Townshend, 1997).
Cholinesterase Inhibition for Alzheimer's Disease
Another significant application is in the field of neurodegenerative diseases. Quinoxaline derivatives, specifically styrylquinoxalin-2(1H)-ones, have been synthesized and evaluated for their cholinesterase inhibition activity. This research aims at finding potential treatments for Alzheimer's disease, with certain derivatives displaying promising results in vitro and supported by molecular modeling studies (Mahajan et al., 2020).
Antitumor Agents
Quinoxaline derivatives have also been explored as antitumor agents. Research into 2-phenylquinolin-4-ones has led to the identification of compounds with significant inhibitory activity against various tumor cell lines. These findings underscore the potential of quinoxaline derivatives in developing new anticancer drugs (Chou et al., 2010).
Antimicrobial Activity
The modification of quinoxaline derivatives has resulted in compounds with optimized antimicrobial activity. Research has focused on synthesizing new Schiff bases containing quinoxaline moieties with enhanced antimicrobial properties, indicating their potential use in combating microbial infections (Singh et al., 2010).
Molecular Docking and Drug Design
Quinoxaline derivatives have been subjects of molecular docking and drug design studies, highlighting their potential in creating targeted therapies for various diseases. These studies have shown how modifications to the quinoxaline core can influence binding affinity and activity against specific biological targets, demonstrating their value in medicinal chemistry and drug development processes (Abad et al., 2021).
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-11-16(19)17-14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZGGMWAXYGAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

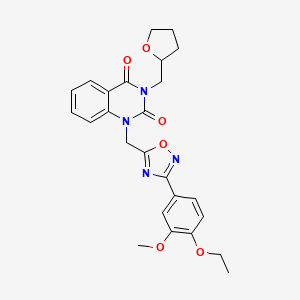
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)
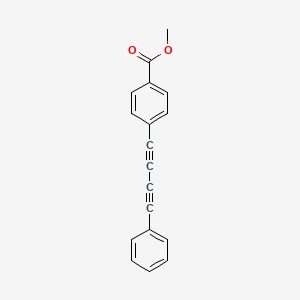

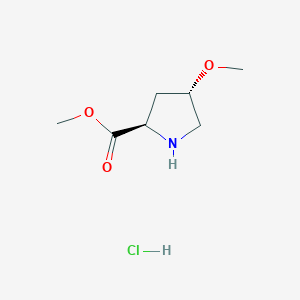
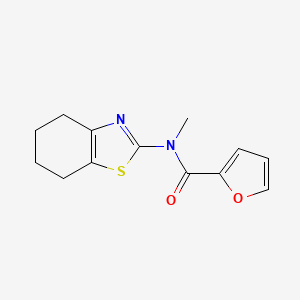
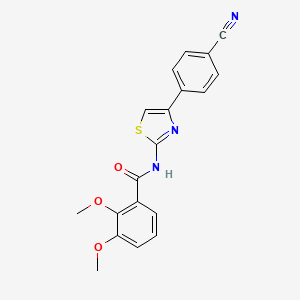
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

